molecular formula C39H41N7O12 B15141622 MC-Gly-Gly-Phe-Gly-PAB-PNP

MC-Gly-Gly-Phe-Gly-PAB-PNP

Cat. No.: B15141622
M. Wt: 799.8 g/mol
InChI Key: VZINFKOLHKBKRS-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-Gly-Gly-Phe-Gly-PAB-PNP is a compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells. The compound is known for its cleavable properties, making it an essential component in the development of targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-Phe-Gly-PAB-PNP involves multiple steps, starting with the preparation of the peptide sequence (Gly-Gly-Phe-Gly) and the subsequent attachment of the PAB (para-aminobenzyloxycarbonyl) and PNP (p-nitrophenyl) groups. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of the intermediates. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure consistency and efficiency. The compound is produced under strict quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

MC-Gly-Gly-Phe-Gly-PAB-PNP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the cleavage of this compound include the free drug and the antibody-linker complex. These products are crucial for the targeted delivery of the therapeutic agent to specific cells .

Scientific Research Applications

MC-Gly-Gly-Phe-Gly-PAB-PNP has a wide range of scientific research applications, including:

Mechanism of Action

MC-Gly-Gly-Phe-Gly-PAB-PNP functions as a cleavable linker in ADCs. The mechanism involves the cleavage of the linker by specific enzymes or changes in pH, releasing the drug at the target site. The molecular targets include cancer cells expressing specific antigens, and the pathways involved are those related to the internalization and degradation of the ADC, leading to the release of the active drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Gly-Gly-Phe-Gly-PAB-PNP is unique due to its specific cleavage properties and its ability to release the drug in a controlled manner. This makes it highly effective in targeted therapies, ensuring minimal side effects and maximum therapeutic efficacy .

Properties

Molecular Formula

C39H41N7O12

Molecular Weight

799.8 g/mol

IUPAC Name

[4-[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C39H41N7O12/c47-32(9-5-2-6-20-45-36(51)18-19-37(45)52)40-22-33(48)41-23-35(50)44-31(21-26-7-3-1-4-8-26)38(53)42-24-34(49)43-28-12-10-27(11-13-28)25-57-39(54)58-30-16-14-29(15-17-30)46(55)56/h1,3-4,7-8,10-19,31H,2,5-6,9,20-25H2,(H,40,47)(H,41,48)(H,42,53)(H,43,49)(H,44,50)/t31-/m0/s1

InChI Key

VZINFKOLHKBKRS-HKBQPEDESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O

Origin of Product

United States

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